Vogeloside

説明

Contextualization within Iridoid Glycoside Chemistry

Iridoid glycosides are a group of monoterpenes characterized by a cyclopentane-pyran ring system, typically found as glycosides linked to glucose at the C-1 position. nih.govpublish.csiro.aunih.gov These compounds are widely distributed in the plant kingdom, occurring in numerous plant families, including Rubiaceae, Scrophulariaceae, Labiatae, Gentianaceae, Acanthaceae, Plantaginaceae, and Caprifoliaceae. publish.csiro.au They play various roles in plants, including defense against herbivores and microorganisms. nih.govresearchgate.net

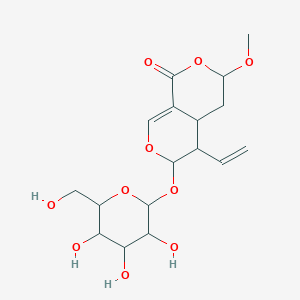

Iridoid glycosides are structurally diverse and can be classified into several types, such as carbocyclic iridoids and secoiridoids, which are formed by the cleavage of the cyclopentane ring. nih.govpublish.csiro.au Vogeloside is identified as a secoiridoid glycoside and an iridoid glucoside. medchemexpress.commedchemexpress.com Its molecular formula is C₁₇H₂₄O₁₀, and its molecular weight is approximately 388.4 g/mol . nih.gov

Overview of Historical and Contemporary Research Trajectories for this compound

Historical research into this compound likely began with the phytochemical analysis of plants known to contain iridoid glycosides. Early studies focused on the isolation and structural elucidation of novel compounds from plant sources. This compound was isolated from the leaves and roots of Anthocleista vogelii. thieme-connect.com It has also been reported in other plants, including Lonicera macrantha, Lonicera confusa, Lonicera japonica, Triosteum pinnatifidum, and Mitragyna speciosa. medchemexpress.commedchemexpress.comnih.govmedchemexpress.comnih.govnih.gov

Contemporary research on this compound continues to explore its presence in various plant species and investigate its potential biological activities. Studies have identified this compound and its isomer, 7-epi-vogeloside, in species like Lonicera japonica and Mitragyna speciosa. nih.govrsc.orgrsc.orgchemfaces.com Research has also focused on developing analytical methods for the identification and quantification of iridoid glycosides, including this compound, in plant extracts. rsc.orgrsc.org Furthermore, investigations into the biological effects of this compound, such as the inhibition of nitric oxide production in LPS-activated macrophages, represent a key area of contemporary research. rsc.orgglpbio.com

Significance of Comprehensive Research on Natural Product Compounds

Comprehensive research on natural product compounds like this compound is significant for several reasons. These compounds represent a vast reservoir of chemical diversity with potential applications in various fields, including pharmaceuticals, agriculture, and cosmetics. nih.govnih.gov Detailed studies on their isolation, structural characterization, biosynthesis, and biological activities provide valuable insights into plant biochemistry and ecology. Moreover, natural products serve as lead compounds for drug discovery and development. nih.gov Understanding the properties and potential effects of compounds like this compound contributes to the broader knowledge base of natural product chemistry and facilitates the exploration of their potential uses.

Comprehensive research involves various techniques, including chromatography and spectroscopy, for isolation and structural determination. nih.gov It also includes biological assays to evaluate potential activities. The identification of this compound in different plant sources and the investigation of its effects, such as the inhibition of nitric oxide production, highlight the importance of thorough research to uncover the full potential of natural compounds. rsc.orgglpbio.com

Table 1: Selected Plant Sources Reporting this compound and 7-epi-Vogeloside

| Plant Species | Reported Compound(s) | Reference(s) |

| Anthocleista vogelii | This compound | thieme-connect.com |

| Lonicera macrantha | This compound, 7-epi-Vogeloside | nih.govvellmanherbs.com |

| Lonicera confusa | This compound, 7-epi-Vogeloside | nih.govvellmanherbs.com |

| Lonicera japonica | 7-epi-Vogeloside | medchemexpress.commedchemexpress.comrsc.orgrsc.org |

| Triosteum pinnatifidum | This compound | medchemexpress.comglpbio.commedchemexpress.com |

| Mitragyna speciosa | This compound, Epithis compound | nih.govchemfaces.com |

| Chelonanthus alatus | This compound | redalyc.org |

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄O₁₀ | nih.gov |

| Molecular Weight | 388.4 g/mol | nih.gov |

| PubChem CID | 14192588 | nih.gov |

| IUPAC Name | 5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | nih.gov |

特性

IUPAC Name |

5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYZRCGMIDUTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Transformations of Vogeloside

Proposed Biosynthetic Routes for Iridoid Glycosides Leading to Vogeloside

Iridoids are a class of cyclopentanone monoterpenes commonly found as glycosides, typically linked to glucose at the C-1 position. nih.gov Their biosynthesis in plants is initiated by the enzyme iridoid synthase, which utilizes 8-oxogeranial as a substrate to form the iridoid ring scaffold. nih.gov

The biosynthetic routes to iridoid glycosides are broadly categorized into different pathways depending on the plant order. One prominent pathway, observed in orders such as Gentianales and Cornales, involves the synthesis of deoxyloganic acid. wikipedia.org Deoxyloganic acid is considered a precursor to many iridoids with 8β stereochemistry, including loganin and secologanin. wikipedia.org

This compound is classified as a secoiridoid glucoside, indicating its derivation from the secoiridoid pathway. wikipedia.orgwikipedia.org This pathway is characterized by the oxidative cleavage of the cyclopentane ring of an iridoid precursor.

The initial precursor in the iridoid pathway is 8-oxogeranial. nih.gov Through a series of enzymatic steps, this acyclic monoterpene is converted into cyclic iridoids. Key intermediates in the biosynthesis of many iridoid glycosides include deoxyloganic acid and loganic acid. wikipedia.orgwikipedia.orgwikipedia.orguni.lu Deoxyloganic acid is synthesized from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase. uni.lu Loganic acid is subsequently formed from 7-deoxyloganic acid by the action of 7-deoxyloganic acid hydroxylase. wikipedia.org Loganin, a well-known iridoid glycoside, is synthesized from loganic acid by loganate O-methyltransferase. nih.gov

The conversion of loganin to secologanin is a critical step in the formation of secoiridoids. This oxidative cleavage of the C-7/C-8 bond in loganin is catalyzed by the enzyme secologanin synthase, a cytochrome P450 enzyme. wikipedia.orgmetabolomicsworkbench.orgwikipedia.org While the specific enzymatic steps leading directly from secologanic acid or secologanin to this compound are not extensively detailed in the provided search results, the classification of this compound as a secoiridoid glucoside strongly suggests its formation downstream of these key secoiridoid intermediates.

Secologanic acid is a crucial secoiridoid intermediate in plant metabolism. metabolomicsworkbench.orgwikipedia.org It is produced through the oxidative cleavage of loganic acid or loganin. wikipedia.orgmetabolomicsworkbench.orgwikipedia.org Secologanic acid serves as a branch point in plant secondary metabolism. For instance, it is a precursor for the biosynthesis of monoterpenoid indole alkaloids, where it condenses with tryptamine to form strictosidinic acid. metabolomicsworkbench.org

The presence of this compound, a secoiridoid glucoside wikipedia.orgwikipedia.org, in plants that also produce secologanic acid and secologanin suggests a close biosynthetic relationship. It is highly probable that this compound is formed through further modifications, such as hydroxylation, methylation, or glycosylation, of secologanic acid or a related secoiridoid intermediate. Secologanol and secologanin derivatives have been identified as important intermediates in the iridoid glycoside biosynthesis pathway. nih.gov

Precursor Identification and Elucidation of Enzymatic Steps

In Vitro and In Vivo (Non-Human Model) Metabolic Studies

Metabolic studies, both in vitro and in vivo using non-human models, provide insights into how organisms process and transform iridoid glycosides like this compound. Biotransformation is the process by which chemical compounds are altered within a living organism, primarily through enzymatic reactions. thegoodscentscompany.comnih.gov These transformations generally aim to make compounds more water-soluble, facilitating their excretion. thegoodscentscompany.comfishersci.ca

The biotransformation of xenobiotics and endogenous compounds involves a limited number of enzymes with broad substrate specificities. thegoodscentscompany.com These reactions are typically categorized into two phases: Phase I and Phase II. nih.govfishersci.canih.gov

Phase I reactions involve the introduction or exposure of functional groups through processes such as oxidation, reduction, and hydrolysis. nih.govfishersci.canih.gov These reactions are often catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov

Phase II reactions, also known as conjugation reactions, involve the covalent attachment of hydrophilic endogenous molecules (such as glucuronic acid, sulfate, glutathione, or amino acids) to the compound or its Phase I metabolites. nih.govfishersci.canih.gov These conjugations are facilitated by specific enzymes, including UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), and Glutathione S-Transferases (GSTs). nih.gov Glucuronidation is a particularly high-capacity conjugation pathway. nih.gov

While specific enzymatic biotransformations of this compound are not extensively detailed in the provided search results, studies on other iridoid glycosides and plant extracts containing this compound offer relevant insights. For example, metabolic transformations of Lonicera japonica flos extract, known to contain this compound, by simulated digestive fluids and human fecal bacteria resulted in metabolites formed through reactions including desaccharization, isomerization, hydrogenation, methylation, dehydration, cyclization, and glucuronization. This indicates that this compound and related iridoids can undergo various enzymatic modifications and conjugation reactions in biological systems.

The metabolic transformation of iridoid glycosides can lead to the formation of various metabolites, including aglycones (the sugar-free form) and products of Phase I and Phase II reactions. Characterization of these metabolites provides information about the metabolic fate of the parent compound.

Research on the biotransformation of Lonicera japonica flos extract by human fecal bacteria identified numerous prototype compounds and metabolites. The metabolites were characterized as products of reactions such as desaccharization (removal of the glucose unit), isomerization, hydrogenation, methylation, dehydration, cyclization, and conjugation reactions like glucuronization and dimethylation. This demonstrates that microbial and potentially plant enzymatic systems can extensively modify iridoid glycosides, leading to a diverse array of metabolites. Further research is needed to specifically characterize the metabolites derived directly from this compound in different biological systems.

Enzymatic Biotransformations and Conjugation Reactions

Influences of Environmental and Biological Factors on Biosynthesis and Accumulation

The biosynthesis and accumulation of secondary metabolites, including iridoid glycosides, in plants are significantly influenced by a complex interplay of environmental and biological factors. wikipedia.orguni.lu Plants can alter the production of these compounds in response to their surroundings. uni.lu

Water availability and drought stress are known to affect secondary metabolite production. Appropriate levels of drought stress can be conducive to the accumulation of secondary metabolites. uni.lu Conversely, increased soil water availability has been associated with decreased iridoid glycoside concentrations. uni.lu Soil nutrient status, such as nitrogen levels, can also influence iridoid content, with low nutrient conditions sometimes leading to higher iridoid levels. Salinity has been observed to impact metabolite accumulation, and low salt stress has been shown to increase the levels of certain iridoids, including this compound and secologanin, in Lonicera japonica flos.

Biological factors, including plant genotype, age, and interactions with other organisms, also contribute to the variability in iridoid glycoside content. wikipedia.org Plant genotype significantly affects the constitutive levels of defensive iridoid glycosides. wikipedia.org The age and developmental stage of the plant, as well as the specific plant part, can influence the concentration and distribution of iridoids. wikipedia.org Interactions with microorganisms, particularly those in the rhizosphere, can modulate plant metabolic pathways and the production of secondary metabolites. These microbes can act as signaling molecules and affect nutrient uptake, indirectly influencing iridoid biosynthesis and accumulation. Herbivore damage can also induce the production of iridoid glycosides as a defense mechanism. wikipedia.org

The accumulation of this compound and other iridoid glycosides is therefore a dynamic process influenced by the plant's genetic makeup and its interactions with both the abiotic and biotic components of its environment.

Mechanisms of Biological Action at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways

Vogeloside has been shown to influence key cellular signaling pathways, particularly those involved in inflammation and cellular growth processes.

This compound has demonstrated an ability to modulate inflammatory pathways, notably by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. medchemexpress.commedchemexpress.com The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response, activated by LPS, which subsequently triggers downstream pathways such as NF-κB and MAPK, leading to the release of pro-inflammatory cytokines. dovepress.commdpi.comnih.gov While this compound is reported to inhibit NO production in LPS-activated macrophages, suggesting an interaction with this inflammatory cascade medchemexpress.commedchemexpress.com, specific detailed mechanisms of how this compound directly interacts with TLR4, MAPK, or NF-κB have been explored in the context of plant extracts containing this compound. For instance, studies on Lonicerae japonicae flos (Japanese honeysuckle), a plant from which this compound can be isolated, have indicated that its anti-inflammatory effects involve modulating the NF-κB and MAPK pathways. mdpi.comsemanticscholar.org Network pharmacology studies investigating the anti-inflammatory effects of Lonicerae japonicae flos have identified compounds, including this compound and 7-epi-Vogeloside, as potentially active ingredients that may exert their effects through pathways such as MAPK signaling and by influencing targets like NFKBIA (NF-κB inhibitor alpha). semanticscholar.orgnih.gov

While direct studies specifically detailing this compound's effects on cellular proliferation and differentiation are limited in the provided search results, research on plant extracts containing this compound offers some insights. For example, extracts from Anthocleista vogelii, a plant where this compound has been found, have been investigated for their potential to increase the proliferation of pancreatic beta cells. openrepository.com Additionally, studies on other secoiridoid compounds, a class that includes this compound, have shown effects on cell proliferation and differentiation, such as Sweroside increasing the proliferation and differentiation of human MG-63 cells and rat osteoblasts. chemfaces.com Further research is needed to isolate and specifically characterize this compound's direct impact on these processes.

This compound and its derivatives have shown promising neuritogenic activity. Studies using PC12h cells, a subclone of rat pheochromocytoma cells commonly used to study neuronal differentiation, have demonstrated that secoiridoid compounds, including n-butyl this compound and n-butyl epithis compound, can induce significant neurite outgrowth. researchgate.netnih.govnus.edu.sg Specifically, n-butyl epithis compound was identified as a potent neuritogenic compound among the tested H-series secoiridoids. researchgate.netnih.govnus.edu.sg This suggests that this compound and its related structures may influence neuronal cell morphology and promote the growth of neurites, which are crucial for neuronal connectivity and function. researchgate.netnih.gov

| Compound | Series | Neuritogenic Activity | Relative Potency (H-series) |

| n-butyl this compound | H | Significant induction | High |

| n-butyl epithis compound | H | Significant induction | Most potent |

| (7S)-secologanin butyl methyl acetal | H | Significant induction | High |

| (7R)-secologanin butyl methyl acetal | H | Significant induction | High |

| secologanin dimethyl acetal | H | Significant induction | High |

| Sweroside | K | Potent activity | N/A |

| Swertiamarin | K | Potent activity | N/A |

| Gentiopicroside | K | Potent activity | N/A |

| 5'-O-β-D-glucopyranosylamaroswertin | K | Potent activity | N/A |

Note: This table is based on findings regarding secoiridoids, a class that includes this compound derivatives, and their effects on PC12h cells. researchgate.netnih.govnus.edu.sg

Effects on Cellular Proliferation and Differentiation Processes

Direct Molecular Target Identification and Characterization

Identifying the specific molecular targets that this compound interacts with is crucial for understanding its mechanisms of action.

Molecular docking studies have been employed to predict the potential binding interactions between this compound and various biological targets. For 7-epi-Vogeloside, molecular docking has suggested better binding ability with targets such as AKT1. researchgate.netspringermedizin.de Network pharmacology analysis in the context of Lonicerae japonicae flos's effects against respiratory syncytial virus (RSV) identified 7-epi-Vogeloside as having good binding ability to potential core targets, including AKT1. springermedizin.de Another study investigating the anti-inflammatory effects of Lonicerae japonicae flos through network pharmacology also identified 7-epi-Vogeloside as a compound with a high degree value, suggesting its importance in the anti-inflammatory effects, and molecular docking results indicated binding activity with AKT. nih.gov While these studies suggest potential receptor or protein interactions, further experimental validation through direct receptor binding assays is needed to confirm these predicted ligand-target interactions. Some sources mention the possibility of CB1 receptor binding for related compounds, but this has not been confirmed for this compound itself by empirical studies. who.int

The modulation of cellular pathways often involves the inhibition or activation of specific enzymes. While this compound has been shown to inhibit NO production medchemexpress.commedchemexpress.com, which is catalyzed by nitric oxide synthase (NOS) enzymes, direct studies specifically detailing this compound's inhibitory or activating effects on isolated enzymes are not extensively reported in the provided information. However, the involvement of enzymes in the modulated pathways is evident. For instance, the MAPK pathway involves a cascade of protein kinases ajol.infofrontiersin.org, and NF-κB activation involves enzyme-mediated degradation of IκBα dovepress.com. Network pharmacology studies have identified enzymes like MAPK1 and MAPK3 as potential targets in pathways influenced by compounds found in sources containing this compound. semanticscholar.orgajol.info Further dedicated enzyme inhibition or activation studies are required to precisely characterize this compound's direct enzymatic targets and its impact on their activity.

Receptor Binding Assays and Ligand-Target Interactions

Interactions with Sub-Cellular Components and Membrane Systems

Investigating the interactions of compounds like this compound with sub-cellular components and membrane systems is crucial for understanding their mechanisms of action. Subcellular fractionation is a technique used to isolate specific cellular components, such as nuclei, mitochondria, and the cytosol, allowing for detailed study of their functions and interactions. assaygenie.com This process typically involves tissue disruption, followed by centrifugation techniques like differential centrifugation or density gradient centrifugation to purify the components. assaygenie.comopen.edu

Cellular membranes, primarily composed of phospholipid bilayers with embedded proteins, play vital roles in cell function and interactions with the environment. open.edu Model membrane systems, including supported lipid bilayers (SLBs), giant unilamellar vesicles (GUVs), and giant plasma membrane vesicles (GPMVs), are employed to study protein-membrane and lipid-compound interactions in a simplified, controlled environment. nih.govmosbri.eureading.ac.uk These models help researchers understand how compounds interact with the lipid bilayer and membrane proteins, potentially affecting membrane structure and function. reading.ac.ukmdpi.comcore.ac.uk

While general methods for studying interactions with sub-cellular components and membrane systems are well-established, specific detailed research findings on this compound's direct interactions with isolated sub-cellular components or its effects on membrane systems were not prominently available in the provided search results. However, studies on related compounds and the methodologies used suggest this is a relevant area for understanding the molecular actions of such glycosides.

Comparative Analysis of this compound and 7-epi-Vogeloside Activities at the Molecular Level

Comparative analysis of this compound and 7-epi-Vogeloside activities at the molecular level often involves computational approaches like network pharmacology and molecular docking. Network pharmacology helps to reveal the multi-component, multi-target, and multi-pathway nature of traditional medicines and their active compounds. springermedizin.deajol.infomdpi.com Molecular docking is used to predict the binding affinity and interaction modes between a compound and its potential target proteins. springermedizin.deajol.infonih.gov

Studies utilizing these techniques have investigated the potential mechanisms of action of compounds found in Lonicera japonica, including 7-epi-Vogeloside, in the context of various conditions. For instance, 7-epi-Vogeloside has been identified as a component with potential binding ability to targets like AKT1 in studies related to respiratory syncytial virus (RSV). springermedizin.denih.govresearchgate.net AKT1 is a protein kinase involved in various cellular processes, including cell survival, proliferation, and migration, and is part of the PI3K-Akt signaling pathway, which has been implicated in the anti-RSV effects of Lonicera japonica. springermedizin.denih.govresearchgate.netresearchgate.net

Molecular docking analyses have shown that 7-epi-Vogeloside can exhibit favorable binding energies with certain target proteins. For example, in a study exploring the mechanism of a Tibetan medicine, 7-epi-Vogeloside showed high docking scores with potential targets related to anti-cholecystitis effects. ajol.info Lower binding energy generally indicates stronger binding affinity and potentially stronger interaction. springermedizin.de

While direct comparative molecular activity data between this compound and 7-epi-Vogeloside was limited in the provided results, the research highlights that 7-epi-Vogeloside has been a subject of investigation regarding its molecular interactions with specific proteins within relevant signaling pathways.

Bioassay-Guided Fractionation and Mechanistic Exploration

Bioassay-guided fractionation is a strategy used to isolate and identify bioactive compounds from complex natural extracts based on their activity in a specific biological assay. nih.govresearchgate.netrjpharmacognosy.ir This process involves separating the crude extract into fractions using chromatographic techniques and then testing the biological activity of each fraction. nih.govrjpharmacognosy.irdergipark.org.tr The fractions exhibiting activity are further purified and tested until the active compound(s) are isolated. nih.govdergipark.org.tr

This approach is instrumental in mechanistic exploration as it links the observed biological activity of a complex extract to the specific compound(s) responsible for that activity. By tracking the activity through the fractionation process, researchers can pinpoint the molecules that interact with biological targets or pathways.

Studies on Lonicera japonica, a source of both this compound and 7-epi-Vogeloside, have employed bioassay-guided fractionation to identify active components with various properties, such as antibacterial or antiviral effects. nih.govrsc.org While the provided search results mention bioassay-guided fractionation in the context of isolating compounds from natural sources that may contain this compound or 7-epi-Vogeloside, specific detailed examples of bioassay-guided fractionation directly used to explore the mechanisms of action of isolated this compound were not extensively detailed. However, the principle of this technique is fundamental to isolating and then studying the specific molecular interactions of natural products like this compound.

Structure-activity Relationship Sar Studies and Analogue Design

Correlating Specific Structural Motifs with Observed Molecular and Cellular Activities

While detailed studies specifically correlating precise structural motifs of Vogeloside with quantified molecular and cellular activities are not extensively documented in the provided search results, the principle of SAR dictates that such relationships exist tcmsp-e.cominvivochem.cn. This compound has been mentioned in the context of tyrosinase inhibitors and associated SAR studies medsci.org. Additionally, as an allelopathic compound, its activity is understood to be modifiable by changes in its chemical structure chem960.com.

General SAR studies on related natural products, such as flavonoids (which are also often glycosylated), demonstrate the critical role of specific functional groups and structural arrangements in determining biological activity frontiersin.org. For instance, in flavonoids, the number and position of hydroxyl groups, as well as intramolecular hydrogen bonding, significantly influence antiradical capacity frontiersin.org. Given that this compound is a glycoside, its biological interactions are likely influenced by both the aglycone (non-sugar) portion and the glycosyl (sugar) moiety nih.gov. Variations in these parts would be expected to impact its binding to biological targets and subsequent cellular effects.

Rational Design and Chemical Synthesis of this compound Derivatives and Analogues

Rational design in chemistry involves using an understanding of a compound's structure and its interaction with biological systems to guide the creation of new molecules with desired properties vellmanherbs.com. This approach is crucial for developing analogues of natural products like this compound nih.gov. The chemical synthesis of derivatives and analogues allows for targeted modifications to explore the SAR and potentially enhance activity, selectivity, or other pharmacological characteristics tcmsp-e.cominvivochem.cn.

Strategies for Directed Structural Modification

Directed structural modification of a natural product like this compound involves specific chemical reactions to alter particular parts of the molecule . Strategies can include modifying functional groups on the aglycone or glycosyl moieties, changing the stereochemistry at specific centers, or altering the linkages between different parts of the molecule. These modifications are guided by hypotheses about how structural changes might impact interactions with biological targets . Examples from the synthesis of other complex molecules, such as bactobolins or thioridazine analogues, highlight the use of concise and flexible synthetic platforms to generate novel analogues for biological evaluation. The goal is to systematically explore the impact of different structural features on activity tcmsp-e.com.

Impact of Glycosylation and Aglycone Moiety Modifications on Biological Interactions

Glycosylation, the attachment of sugar chains to a molecule, plays a significant role in the biological functions and interactions of many natural products, including glycosides like this compound nih.gov. The glycosyl moiety can influence a compound's solubility, stability, distribution within an organism, and its recognition by or interaction with other biological molecules, such as proteins and cell surface receptors.

Computational Approaches for SAR Prediction (e.g., QSAR, Molecular Docking)

Computational approaches are increasingly valuable tools in SAR studies and rational drug design, complementing experimental efforts invivochem.cn. Quantitative Structure-Activity Relationship (QSAR) methods aim to build mathematical models that correlate structural or physicochemical descriptors of compounds with their biological activities invivochem.cn. These models can then be used to predict the activity of new, untested analogues. QSAR techniques, such as 2D QSAR and 3D QSAR (e.g., CoMFA, CoMSIA), analyze the relationships between molecular structure and activity using various descriptors and statistical methods.

Molecular docking is another powerful computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound or its analogues, when bound to a biological target, typically a protein. Docking algorithms evaluate the binding affinity between the ligand and the target site using scoring functions. By simulating these interactions, molecular docking can provide insights into the key structural features of this compound that are important for binding and help guide the design of analogues with improved binding characteristics. While specific detailed QSAR or extensive molecular docking studies on this compound were not found in the provided snippets, the application of these methods is a standard approach for understanding the SAR of bioactive compounds and predicting the properties of their analogues invivochem.cn. One search result mentioned docking scores for this compound in a study related to Traditional Chinese Medicine and potential targets tcmsp-e.com, indicating that computational evaluations of this compound have been performed.

Computational methods thus offer a predictive capability, allowing researchers to prioritize which this compound analogues are most promising for synthesis and experimental testing, thereby accelerating the SAR exploration process invivochem.cn.

Analytical Methodologies for Detection and Quantification of Vogeloside in Complex Matrices

Chromatographic Quantification Methods

Chromatography plays a vital role in isolating Vogeloside from the sample matrix, allowing for its subsequent detection and quantification. Different chromatographic techniques offer varying levels of sensitivity and selectivity, making them suitable for different analytical needs.

HPLC-DAD and HPLC-ELSD for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) are commonly used for the quantitative determination of compounds like this compound in botanical samples. HPLC-DAD allows for the detection of compounds that absorb UV-Vis light, while HPLC-ELSD is useful for detecting non-chromophoric compounds.

Studies have utilized HPLC methods for the analysis of iridoid glucosides, including 7-epi-vogeloside, in Flos Lonicerae. One such method employed HPLC-ELSD for the simultaneous determination of five major iridoid glucosides. The chromatographic separation was achieved using a C18 column with a mobile phase of methanol-water containing 0.5% acetic acid. nih.gov The detection limits (S/N = 3) were reported to be less than 35.1 µg/mL, and the quantification limits (S/N = 10) were less than 140.1 µg/mL for the analyzed compounds. nih.gov Calibration curves showed good linear regression with R² > 0.996 within the tested ranges. nih.gov This method demonstrated good reproducibility for the quantification of major iridoid glucosides in four Lonicera species. nih.gov

HPLC-DAD has also been used for the quantitative characterization of main components in traditional Chinese medicines that may contain this compound. mdpi.com

UHPLC-MS/MS and UHPLC-HRMS for Trace Analysis and Complex Mixture Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS), offers enhanced sensitivity, resolution, and speed compared to traditional HPLC. nih.govfrontiersin.org These techniques are particularly valuable for trace analysis and comprehensive profiling of complex mixtures where this compound is present at low concentrations or within a highly complex matrix. nih.govfrontiersin.org

UHPLC-HRMS has emerged as a powerful tool for the rapid identification and analysis of constituents in traditional Chinese medicines, including iridoids like this compound. nih.govcjnmcpu.comfrontiersin.org The ability of HRMS to provide accurate mass measurements within a few ppm error, coupled with multi-stage MS (MSⁿ) capabilities, aids significantly in the identification and structural elucidation of compounds in complex samples. cjnmcpu.com This technique allows for comprehensive chemical profiling and the analysis of a wide range of compounds within a single run. nih.govcjnmcpu.com

UHPLC-MS/MS is widely used for targeted quantitative analysis due to its high sensitivity and selectivity, achieved through the monitoring of specific precursor-product ion transitions. eurekakit.comsemanticscholar.org This is particularly useful for quantifying this compound even when it is present at very low levels in complex matrices. UHPLC-QTOF-MS/MS has been used for chemical profiling, identification, and quantitation of compounds, including this compound, in botanical samples. researchgate.net

Standardization and Quality Control Applications in Botanical Extracts Research

Standardization and quality control of botanical extracts are critical to ensure consistency, efficacy, and safety. researchgate.netnih.gov this compound, as a constituent of certain botanicals, can serve as a chemical marker for standardization and quality control purposes. researchgate.netrsc.orgrsc.org Standardized botanical extracts aim to ensure a consistent concentration of specific active ingredients or a defined phytochemical profile. poultrytrends.inaetherabiotech.itaarnikphytochemingredients.comosavi.com

Analytical methods, including those described above, are indispensable for determining the content of this compound and other marker compounds in botanical raw materials and extracts. nih.gov This allows for the establishment of quality specifications and the verification of batch-to-batch consistency. poultrytrends.inosavi.com The concept of "quality markers" (Q-markers), which are chemical compounds closely related to the therapeutic effects and absorption of botanical drugs, highlights the importance of quantifying specific constituents like this compound for quality evaluation. researchgate.netrsc.org

UHPLC-HRMS can be applied to obtain chemical fingerprints of botanical extracts, which can be used for quality assessment and to differentiate between different species or origins of plants. nih.govrsc.org The quantitative analysis of key markers, including this compound, contributes to a comprehensive quality control system for herbal products. researchgate.netrsc.orgrsc.org

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. jddtonline.infoelementlabsolutions.comchromatographyonline.com Several key parameters are evaluated during method validation, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netjddtonline.infoelementlabsolutions.comchromatographyonline.comvellmanherbs.com

Linearity: Assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. jddtonline.infoelementlabsolutions.comenvironics.com A method is typically considered linear if the correlation coefficient (r) of the calibration curve is 0.999 or greater. environics.com

Precision: Measures the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jddtonline.infoelementlabsolutions.comenvironics.com It is often expressed as relative standard deviation (RSD) and includes repeatability (within a single laboratory over a short time) and intermediate precision (within a laboratory over different days, analysts, or equipment). environics.com Acceptable RSD values are typically below 2% for repeatability and below 3% for intermediate precision. environics.com

Accuracy: Evaluates how close the measured values are to the true concentration of the analyte in the sample. jddtonline.infoelementlabsolutions.comenvironics.com Accuracy is often assessed through recovery studies, where known amounts of analyte are added to the sample matrix and the percentage recovery is calculated. jddtonline.infoenvironics.com Recovery within the range of 98-102% is generally considered acceptable. environics.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. jddtonline.infochromatographyonline.comenvironics.comdemarcheiso17025.comsaspublishers.comeuropa.eu LOD is commonly determined based on a signal-to-noise ratio (S/N) of 3:1. environics.comsaspublishers.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. jddtonline.infochromatographyonline.comenvironics.comdemarcheiso17025.comsaspublishers.comeuropa.eu LOQ is typically determined based on an S/N ratio of 10:1. environics.comsaspublishers.com For impurity tests and trace analysis, the LOQ often defines the lower limit of the linear range. demarcheiso17025.com

Validation studies for methods quantifying iridoid glucosides, including 7-epi-vogeloside, have reported linearity with R² > 0.996, LOD values less than 35.1 µg/mL, and LOQ values less than 140.1 µg/mL. nih.gov Precision, assessed through intra- and inter-day variation, was reported to be less than 5% and 9%, respectively. nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for the initial identification and characterization of vogeloside in plant extracts?

- Answer: Use a combination of chromatographic separation (e.g., HPLC with C18 columns) and spectroscopic validation (NMR for structural elucidation, MS for molecular weight confirmation). For plant extracts, employ solvent partitioning (e.g., ethyl acetate for iridoid glycosides) followed by column chromatography. Purity should be verified via melting point analysis and ≥95% HPLC peak area .

- Table 1: Analytical Techniques for this compound Characterization

| Method | Purpose | Key Parameters | Limitations |

|---|---|---|---|

| HPLC | Quantification | C18 column, 220 nm UV detection | Co-elution risks with similar glycosides |

| NMR | Structural confirmation | H, C, 2D-COSY | Requires high purity (>90%) |

| LC-MS | Molecular ion identification | ESI+ mode, m/z 403 [M+Na]+ | Low sensitivity for trace impurities |

Q. How can researchers optimize extraction protocols for this compound from natural sources while minimizing degradation?

- Answer: Prioritize cold extraction methods (e.g., maceration at 4°C) with polar solvents (70% methanol/water) to preserve labile iridoid structures. Include antioxidants like ascorbic acid (0.1% w/v) in the solvent to prevent oxidation. Validate recovery rates using spiked samples and internal standards (e.g., loganin) .

Q. What are the standard experimental controls for assessing this compound’s bioactivity in in vitro assays?

- Answer: Use solvent-only controls (e.g., DMSO at <0.1% v/v) and positive controls specific to the assay (e.g., quercetin for antioxidant assays, dexamethasone for anti-inflammatory models). Include cell viability assays (MTT or resazurin) to distinguish cytotoxicity from pharmacological effects .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s mechanisms of action across different cell lines?

- Answer:

Validate assay conditions: Replicate experiments under standardized oxygen levels, serum concentrations, and passage numbers.

Assess metabolite stability: Use LC-MS to confirm this compound integrity in culture media over time.

Cross-validate models: Compare results in primary cells vs. immortalized lines to rule out cell-specific artifacts .

- Table 2: Common Pitfalls in Bioactivity Studies

| Issue | Mitigation Strategy |

|---|---|

| Degradation in media | Pre-test stability via LC-MS; use fresh preparations |

| Cell line variability | Include ≥3 independent cell sources |

| Off-target effects | siRNA knockdown of putative targets (e.g., NF-κB) |

Q. What computational strategies are effective for predicting this compound’s interactions with non-traditional molecular targets (e.g., epigenetic regulators)?

- Answer: Combine molecular docking (AutoDock Vina with PDB targets) and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Prioritize targets with ΔG ≤ -7 kcal/mol and RMSD ≤ 2 Å in simulations .

Q. How can researchers resolve discrepancies in this compound’s reported spectral data (e.g., C NMR shifts)?

- Answer:

Replicate original conditions: Match solvent (e.g., deuterated methanol vs. DMSO), temperature, and concentration.

Cross-reference databases: Compare with iridoid-specific libraries (e.g., Reaxys, NAPRALERT).

Synthesize analogs: Confirm assignments via selective deuteration or derivatization .

Q. What experimental designs are critical for evaluating this compound’s stability under physiological conditions (e.g., simulated gastric fluid)?

- Answer: Use biorelevant media (FaSSGF for gastric fluid) and incubate at 37°C with agitation (50 rpm). Sample at intervals (0, 30, 60 mins) and quantify degradation products via UPLC-PDA. Include protease inhibitors (e.g., pepstatin A) to differentiate enzymatic vs. pH-driven breakdown .

Methodological Best Practices

- For reproducibility: Document batch-to-b variability in plant sources (geolocation, harvest season) and raw material authentication (voucher specimens) .

- For data conflicts: Apply the PICOT framework to refine hypotheses (Population: cell/animal model; Intervention: dose/duration; Comparison: controls; Outcome: measurable endpoints; Timeframe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。